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In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has

emerged as a critical node in oncogenic signaling pathways. Two notable allosteric inhibitors of

SHP2, JAB-3068 and JAB-3312, both developed by Jacobio Pharmaceuticals, have been

subjects of extensive research. This guide provides a detailed comparison of their efficacy,

supported by preclinical and clinical data, to inform researchers, scientists, and drug

development professionals. While both molecules target the same protein, JAB-3312, a

second-generation inhibitor, has demonstrated more potent anti-tumor activities and is

advancing through late-stage clinical trials, whereas the development of the first-generation

molecule, JAB-3068, has been discontinued.[1][2]

Mechanism of Action
Both JAB-3068 and JAB-3312 are orally bioavailable, allosteric inhibitors of SHP2 (also known

as PTPN11).[3][4][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial

role in the RAS-MAPK signaling cascade, which is frequently hyperactivated in various

cancers.[4][5] By binding to an allosteric site, these inhibitors lock SHP2 in an inactive

conformation, thereby preventing its signaling function. This leads to the inhibition of the MAPK

pathway and subsequently suppresses the growth of tumor cells.[4][5] Furthermore, SHP2 is

involved in modulating the immune checkpoint protein PD-1, and its inhibition can enhance the

anti-tumor activity of CD8+ T cells.[3]
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Preclinical studies have demonstrated the potent inhibitory activity of both compounds. JAB-

3312, in particular, has shown very high potency in both biochemical and cellular assays.

Parameter JAB-3068 JAB-3312 Reference

SHP2 Enzymatic IC50 25.8 nM 1.9 nM / 1.44 nmol/L [6][7][8]

Cellular p-ERK IC50 Not specified
0.23 nM / 0.68 to 4.84

nmol/L
[7][8]

KYSE-520 Cell

Proliferation IC50
2.17 µM 7.4 nM [6][7]

KYSE-520 Xenograft

Model
Not specified

95% Tumor Growth

Inhibition (TGI) at 1.0

mg/kg QD

[7]

Clinical Efficacy
JAB-3312 has advanced significantly in clinical development, demonstrating promising efficacy,

particularly in combination with other targeted therapies. JAB-3068 underwent early-phase

clinical trials, but specific efficacy data from these studies is less publicly available.

JAB-3312 in Combination Therapy
A significant body of clinical data for JAB-3312 comes from its combination with the KRAS

G12C inhibitor glecirasib (JAB-21822) in patients with KRAS p.G12C mutated solid tumors.
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Trial Identifier
Combination
Therapy

Patient
Population

Key Efficacy
Data

Reference

NCT05288205
Glecirasib +

JAB-3312

First-line KRAS

p.G12C NSCLC

Objective

Response Rate

(ORR): 72.5%

(58/80) Disease

Control Rate

(DCR): 96.3%

(77/80) 6-month

PFS rate: 67.3%

12-month PFS

rate: 53.7%

[9][10]

NCT05288205

(Specific Dose

Group)

Glecirasib

(800mg QD) +

JAB-3312 (2mg

QW on/off)

First-line KRAS

p.G12C NSCLC

ORR: 77.8%

(21/27) DCR:

92.6% (25/27)

[10]

ESMO 2023

Data

Glecirasib +

JAB-3312

First-line KRAS

p.G12C NSCLC

ORR: 65.5%

DCR: 100%
[11]

ASCO 2024 Data
Glecirasib +

JAB-3312

First-line KRAS

p.G12C NSCLC

Confirmed ORR

(cORR): 64.7%

(66/102)

Preliminary

median PFS

(mPFS): 12.2

months

[12]

Notably, the combination of glecirasib and JAB-3312 has shown efficacy irrespective of PD-L1

expression levels in non-small cell lung cancer (NSCLC) patients.

JAB-3068 Clinical Trials
JAB-3068 was evaluated in Phase 1/2a clinical trials for advanced solid tumors, both as a

monotherapy and in combination with the PD-1 inhibitor JS001 (toripalimab).[13][14][15][16]

The primary objectives of these studies were to assess safety, tolerability, and
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pharmacokinetics, and to determine the maximum tolerated dose (MTD) and recommended

Phase 2 dose (RP2D).[15][17] While these trials were completed, detailed efficacy results have

not been widely published, and the development of JAB-3068 has since been discontinued.[1]

[13]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for

evaluating SHP2 inhibitors.
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Caption: SHP2's role in the RTK/RAS/MAPK and PD-1 signaling pathways.
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Caption: General experimental workflow for SHP2 inhibitor evaluation.
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Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of efficacy

data.

SHP2 Enzymatic Assay: The inhibitory activity of JAB-3068 and JAB-3312 on SHP2

phosphatase activity is typically measured using a DiFMUP (6,8-difluoro-4-methylumbelliferyl

phosphate) assay. Recombinant SHP2 protein is incubated with the inhibitor at various

concentrations before the addition of the DiFMUP substrate. The rate of dephosphorylation of

DiFMUP to the fluorescent product DiFMU is monitored using a fluorescence plate reader. The

IC50 value, representing the concentration of the inhibitor required to inhibit 50% of the

enzyme's activity, is then calculated.

Cellular Phospho-ERK (p-ERK) Assay: To assess the in-cell activity of the inhibitors, cancer cell

lines with known mutations that activate the MAPK pathway (e.g., KYSE-520 esophageal

squamous cell carcinoma cells) are treated with varying concentrations of the compounds. After

a specified incubation period, cells are lysed, and the levels of phosphorylated ERK are

measured using methods such as Western blotting or ELISA with antibodies specific to p-ERK.

The IC50 value is determined as the concentration that reduces p-ERK levels by 50%.

Cell Proliferation Assay: The anti-proliferative effects of the inhibitors are evaluated by seeding

cancer cells in multi-well plates and treating them with a range of inhibitor concentrations. After

several days of incubation, cell viability is assessed using assays such as CellTiter-Glo®

(Promega), which measures ATP levels as an indicator of metabolically active cells. The IC50

for cell proliferation is calculated from the dose-response curve.

Xenograft Animal Models: To evaluate in vivo efficacy, human cancer cell lines (e.g., KYSE-

520) are implanted subcutaneously into immunocompromised mice. Once tumors are

established, mice are randomized into vehicle control and treatment groups. The inhibitors are

administered orally at specified doses and schedules. Tumor volume is measured regularly

throughout the study. Efficacy is often reported as Tumor Growth Inhibition (TGI), calculated as

the percentage difference in the mean tumor volume of the treated group compared to the

vehicle group.
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Both JAB-3068 and JAB-3312 are potent allosteric inhibitors of SHP2. However, the available

data strongly suggests that JAB-3312, the second-generation inhibitor, possesses superior

preclinical potency and has demonstrated significant clinical efficacy, particularly in combination

with the KRAS G12C inhibitor glecirasib.[7][8][10][11][12] The advancement of JAB-3312 into

late-stage clinical trials underscores its potential as a promising therapeutic agent for cancers

with hyperactivated MAPK signaling.[11][12] The discontinuation of JAB-3068's development

likely reflects the superior profile of JAB-3312.[1] Future research will continue to define the

optimal clinical applications for JAB-3312, both as a monotherapy and in combination with

other anti-cancer agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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